

2-Phenyl-2-(2-pyridyl)acetonitrile IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Phenyl-2-(2-pyridyl)acetonitrile**

Cat. No.: **B7768851**

[Get Quote](#)

An In-depth Technical Guide to 2-Phenyl-2-(pyridin-2-yl)acetonitrile

Introduction

2-Phenyl-2-(pyridin-2-yl)acetonitrile, with the IUPAC name phenyl(pyridin-2-yl)acetonitrile, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.^[1] It is recognized primarily as the major metabolite of α -phenyl- α -(2-pyridyl)thioacetamide (SC-15396), a potent inhibitor of gastric acid secretion, also known as antigastrin.^{[2][3][4]} This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological relevance for researchers, scientists, and professionals in the field of drug development.

Synonyms: α -Phenyl-2-pyridineacetonitrile, 2-(α -Cyanobenzyl)pyridine, Phenyl-2-pyridylacetonitrile, 1-(2-Pyridine)Benzylcyamide.^[5]

Physicochemical Properties

The key physicochemical properties of 2-Phenyl-2-(pyridin-2-yl)acetonitrile are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₀ N ₂	[2][4][5]
Molecular Weight	194.24 g/mol	[5]
Appearance	White to off-white solid; may also appear as a white to orange to green powder or crystal.	[5]
Melting Point	83-90 °C	[2][5][6]
Boiling Point	150 °C at 2 mmHg; 322.3 °C at 760 mmHg	[2][5]
Density	1.1 - 1.124 g/cm ³ (Predicted)	[2][5]
Solubility	Slightly Soluble: Chloroform, DMSO, Methanol.[5] Quantitative: DMF (30 mg/ml), DMSO (25 mg/ml), Ethanol (10 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml).[4]	[4][5]
Flash Point	115.2 °C	[2][5]
pKa	4.18 ± 0.10 (Predicted)	[5]
LogP	1.81	[2]
Refractive Index	1.589	[2][5]
Storage Conditions	Sealed in a dry environment at 2-8°C or -20°C for long-term storage.	[2][5]

Synthesis and Experimental Protocols

A common method for the synthesis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile involves the reaction of phenylacetonitrile with a suitable pyridine derivative. The following protocol is based on a well-established procedure.[6]

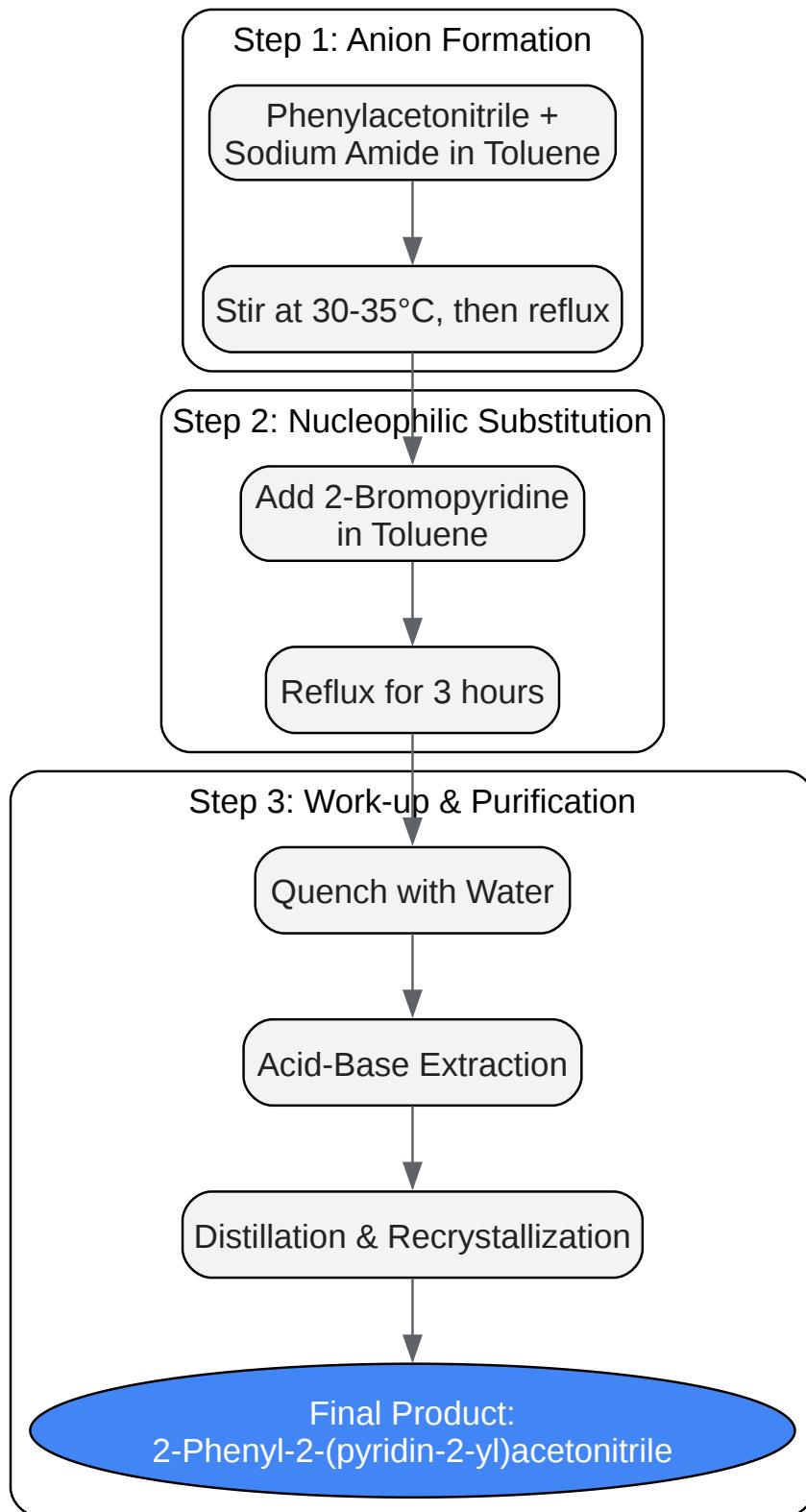
Synthesis of α -Phenyl- α -(2-pyridyl)acetonitrile

Materials:

- Phenylacetonitrile (Benzyl cyanide)
- Sodium amide (powdered)
- 2-Bromopyridine
- Toluene (dry)
- 6 N Hydrochloric acid
- 50% Sodium hydroxide solution
- Ether
- Sodium sulfate
- Isopropyl ether

Equipment:

- 2-liter, three-neck round-bottom flask
- Dropping funnel
- Thermometer
- Stirrer
- Condenser (protected with a sodium hydroxide tube)
- Ice bath


Procedure:

- Preparation of the Sodium Salt: Add 31.2 g (0.80 mole) of powdered sodium amide to 200 ml of dry toluene in an oven-dried 2-liter, three-neck round-bottom flask.
- Addition of Phenylacetonitrile: While stirring the suspension, add 46.8 g (0.40 mole) of phenylacetonitrile dropwise. Maintain the temperature at 30-35°C using an ice bath for cooling.
- Reflux: After the addition is complete, slowly bring the mixture to reflux and maintain it for 4.5 hours with continuous stirring.
- Addition of 2-Bromopyridine: Add a solution of 63.6 g (0.40 mole) of 2-bromopyridine in 100 ml of toluene dropwise at a rate that maintains a gentle reflux.
- Continued Reflux: After the addition of 2-bromopyridine is complete, continue stirring and refluxing for an additional 3 hours.
- Work-up: Cool the mixture to 25°C. Cautiously add approximately 300 ml of water. Separate the phases.
- Extraction: Extract the toluene layer with about 150 ml of water, followed by several portions of cold 6 N hydrochloric acid.
- Basification and Isolation: Basify the acidic extracts with 50% sodium hydroxide solution, ensuring to cool the mixture. Extract the product with ether.
- Drying and Concentration: Wash the ether extract with water, dry it over sodium sulfate, and concentrate the solution.
- Purification: Distill the residue under reduced pressure. The product distills at 134-136°C/0.07 mm. The distillate, which crystallizes upon cooling, can be further purified by recrystallization from isopropyl ether to yield the final product with a melting point of 87-88.5°C.[6] The reported yield is 41.7 g (54%).[6]

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile.

[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for the synthesis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile.

Metabolic Pathway

2-Phenyl-2-(pyridin-2-yl)acetonitrile is a key metabolite in the biotransformation of the anti-gastric secretion agent SC-15396.

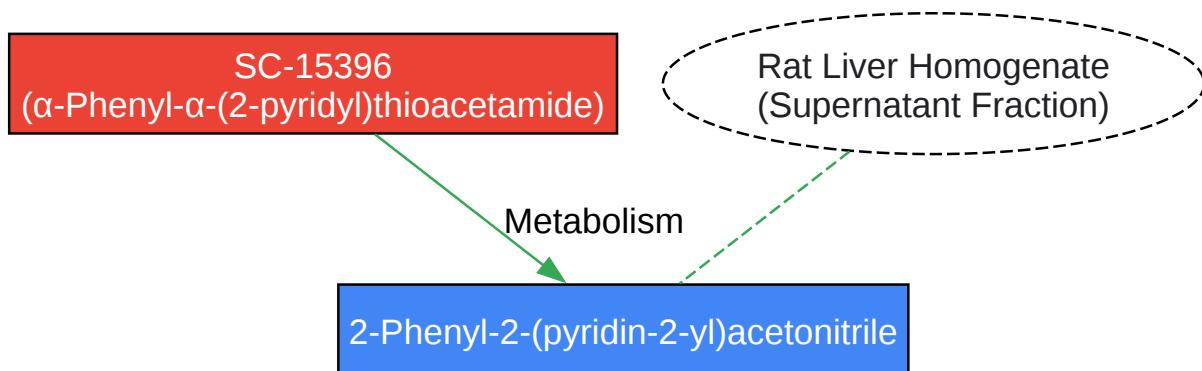

[Click to download full resolution via product page](#)

Figure 2: Metabolic relationship between SC-15396 and its major metabolite.

Biological Significance and Applications

The primary role of 2-Phenyl-2-(pyridin-2-yl)acetonitrile in a drug development context is as the major metabolite of SC-15396 (α-Phenyl-α-(2-pyridyl)thioacetamide).^{[2][4][7]} SC-15396 is an inhibitor of gastric acid secretion.^{[3][4]} The metabolism of the parent thioamide to the corresponding nitrile is carried out by the supernatant fraction of rat liver homogenate.^{[2][4]}

Understanding this metabolic pathway is crucial for:

- Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug.
- Toxicology Studies: Assessing whether the metabolite contributes to the efficacy or potential toxicity of the parent compound.
- Drug Design: The stability of the parent compound and its rate of conversion to the nitrile metabolite can inform the design of more stable and effective analogues.

Safety and Handling

2-Phenyl-2-(pyridin-2-yl)acetonitrile is classified as an irritant.[\[5\]](#)

- Hazard Codes: Xi[\[2\]](#)
- Risk Phrases: R36/37/38 - Irritating to eyes, respiratory system, and skin.[\[2\]](#)[\[5\]](#)
- Safety Phrases: S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36 - Wear suitable protective clothing.[\[5\]](#)
- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Phenyl(2-pyridinyl)acetonitrile | CAS#:5005-36-7 | Chemsoc [chemsoc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. chembk.com [chembk.com]
- 6. prepchem.com [prepchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [2-Phenyl-2-(2-pyridyl)acetonitrile IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b7768851#2-phenyl-2-2-pyridyl-acetonitrile-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com